4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid
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Overview
Description
4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H8F2N2O2. It is characterized by the presence of both fluorine and imidazole groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity . The fluorine atoms may enhance the compound’s stability and bioavailability, contributing to its overall effect .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid: Similar structure but with an additional fluorine atom.
4-(1H-imidazol-1-yl)butanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties compared to its analogs . This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4,4-difluoro-3-imidazol-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQNYZVOGFPUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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